Cas no 1404364-72-2 (2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine)
2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7h-pyrro Lo[2,3-d]pyrimidine
- PubChem18753
- ANW-64122
- AG-H-53614
- CTK5F8751
- RP27038
- 2,4-dichloro-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-Pyrrolo[2,3-d]pyrimidine
- 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl-7h-pyrrolo[2,3-d]pyrimidine
- GOSIUUKDKZGBNS-UHFFFAOYSA-N
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 2,4-dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)-methyl)
- 1404364-72-2
- AMY34692
- SY058441
- 2-[(2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidine
- MFCD22577770
- AS-54115
- CS-0007725
- EN300-25371921
- 2,4-Dichloro-5-iodo-7-([2-(trimethylsilyl)ethoxy]methyl)-7h-pyrrolo[2,3-d]pyrimidine
- AKOS030622874
- DA-27304
- P17524
- 2,4-dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
- SCHEMBL14801368
- PB47947
- 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD22577770
- Inchi: 1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3
- InChI Key: GOSIUUKDKZGBNS-UHFFFAOYSA-N
- SMILES: IC1=CN(C2C1=C(N=C(N=2)Cl)Cl)COCC[Si](C)(C)C
Computed Properties
- Exact Mass: 442.94844g/mol
- Monoisotopic Mass: 442.94844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.9
Experimental Properties
- Density: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (6.2E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 4.65500
2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09005-25g |
2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 25g |
¥2929.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09005-1g |
2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 1g |
¥349.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09005-5g |
2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 5g |
¥909.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09005-100g |
2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 100g |
¥6379.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09005-10g |
2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 10g |
¥1659.0 | 2024-07-16 | |
| Chemenu | CM104011-100mg |
2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95%+ | 100mg |
$260 | 2021-08-06 | |
| Chemenu | CM104011-100mg |
2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95%+ | 100mg |
$260 | 2022-09-03 | |
| eNovation Chemicals LLC | D910140-5g |
2,4-Dichloro-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 5g |
$115 | 2023-09-03 | |
| eNovation Chemicals LLC | D910140-10g |
2,4-Dichloro-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 10g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | D910140-25g |
2,4-Dichloro-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
1404364-72-2 | 95% | 25g |
$205 | 2024-07-20 |
2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine Suppliers
2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Additional information on 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Chemical Profile of 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1404364-72-2)
2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 1404364-72-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyrimidine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including chloro, iodo, and trimethylsilyl ether substituents, makes it a versatile intermediate for the synthesis of more complex molecules with tailored biological properties.
The chemical structure of 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine exhibits a high degree of substitution on the pyrrolopyrimidine core, which is a key feature contributing to its utility in drug discovery. The chloro and iodo groups serve as reactive handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are fundamental in constructing biaryl or alkyne-based scaffolds. Additionally, the trimethylsilyl (TMS) ether moiety provides stability under various reaction conditions while protecting the hydroxyl group from unwanted side reactions.
In recent years, pyrrolopyrimidine derivatives have been extensively studied due to their broad spectrum of biological activities. Notably, compounds within this class have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are implicated in cancer and inflammatory diseases. The structural features of 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine align well with the requirements for high-affinity binding to such enzyme targets. For instance, modifications at the 5-position (iodo substituent) and 7-position (methyl ether group) can be strategically altered to optimize interactions with the active site of kinases.
Recent advancements in computational chemistry have enabled the rational design of novel heterocyclic compounds like 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine. Molecular docking studies have been employed to predict binding affinities and identify key interactions with target proteins. These virtual screening approaches have accelerated the discovery process by allowing researchers to prioritize compounds for experimental validation based on their predicted efficacy and selectivity. The combination of experimental synthesis and computational modeling has become an indispensable tool in modern drug development pipelines.
The synthesis of 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps that highlight the synthetic versatility of pyrrolopyrimidine precursors. Initial functionalization typically begins with the preparation of a halogenated pyrrolopyrimidine core followed by selective substitution at key positions. The introduction of the trimethylsilyl ether group requires careful control of reaction conditions to prevent side reactions such as elimination or over-silylation. Advances in synthetic methodologies have improved yields and purity levels, making this compound more accessible for further derivatization.
In the context of medicinal chemistry, CAS No. 1404364-72-2 serves as a valuable building block for generating libraries of structurally diverse compounds. By systematically varying substituents on the pyrrolopyrimidine ring, researchers can explore different pharmacophoric elements that influence biological activity. For example, replacing chlorine atoms with other halogens or introducing nitrogen-containing groups can alter electronic properties and binding modes to targets such as transcription factors or growth factor receptors.
Current research trends indicate that 2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine may find applications beyond oncology treatments. Studies suggest potential roles in modulating immune responses and infectious diseases by targeting viral proteases or host cell factors. The ability to fine-tune its chemical structure allows for customization toward specific therapeutic indications while maintaining a robust scaffold for drug-like properties.
The role of protecting groups in synthetic chemistry cannot be overstated when dealing with sensitive functionalities like hydroxyl ethers. The trimethylsilyl group in CAS No. 1404364-72-2 not only stabilizes reactive intermediates but also facilitates subsequent transformations under mild conditions when removed selectively using fluoride nucleophiles or catalytic hydrogenolysis. This level of control is essential for constructing complex molecules without compromising integrity during synthetic workflows.
Future directions in the study of this compound may include exploring its behavior under different reaction conditions or investigating novel synthetic routes that enhance scalability and sustainability. Green chemistry principles are increasingly being integrated into drug development processes; thus optimizing synthetic protocols to minimize waste and energy consumption will be crucial moving forward.
The versatility of CAS No. 1404364-72-2 lies not only in its reactivity but also in its adaptability to various biological assays that screen for new therapeutic agents rapidly yet effectively before proceeding to more resource-intensive preclinical studies.
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